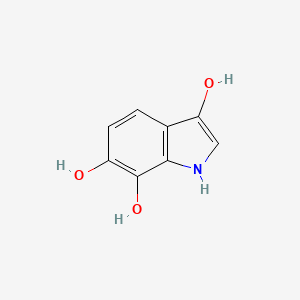
1H-Indole-3,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3,6,7-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them crucial in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6,7-triol can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3-carbaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method includes the hydroxylation of 1H-indole using catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3,6,7-triol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it back to simpler indole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinonoid derivatives from oxidation.
- Reduced indole derivatives from reduction.
- Substituted indoles from electrophilic substitution .
Applications De Recherche Scientifique
1H-Indole-3,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3,6,7-triol involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways. For example, it may interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .
Comparaison Avec Des Composés Similaires
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1H-Indole-3,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
41727-73-5 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1H-indole-3,6,7-triol |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H |
Clé InChI |
YTTRLPDXPIJGBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CN2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


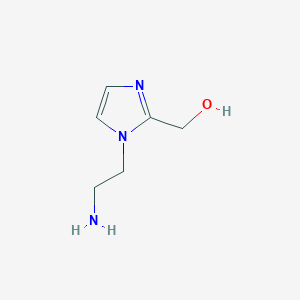

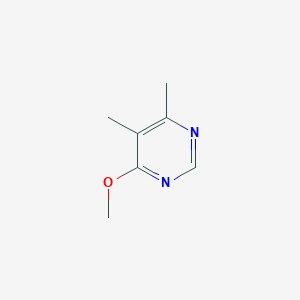

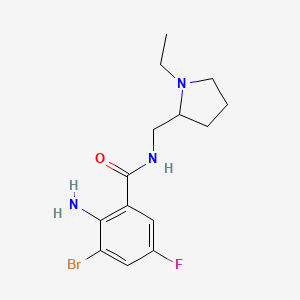
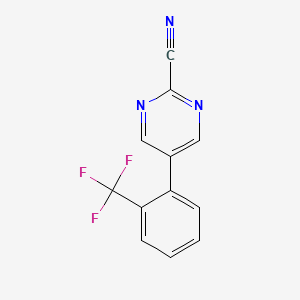
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

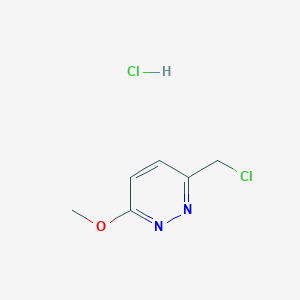
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
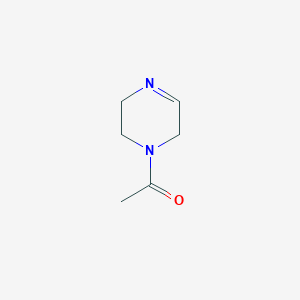
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)

